
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including structures similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide, have been studied for their cardiac electrophysiological activity. Certain compounds in this category demonstrated potency comparable to sematilide, a class III agent, in in vitro Purkinje fiber assays. This highlights their potential in managing reentrant arrhythmias (Morgan et al., 1990).
Proton Conductivity
Novel histamine derivatives, including those similar to the specified compound, have been synthesized and studied for their proton conductivity properties. These compounds, with imidazole groups and strong intra- and intermolecular hydrogen bonds, showcased high thermal stability and significant proton conductivity, making them potentially useful in high-temperature applications (Kodchakorn et al., 2021).
Cytotoxic Activity
Compounds with structural similarities, particularly involving imidazole and benzamide groups, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some demonstrated potent cytotoxicity, suggesting potential applications in cancer therapeutics (Arulmurugan & Kavitha, 2013).
Potential Antihypertensive Agents
Derivatives including the imidazolylbenzamide structure have been evaluated for cardiovascular effects as potential antihypertensive agents. Their affinity for imidazoline binding sites and adrenergic receptors, alongside their influence on arterial blood pressure and heart rate, make them candidates for further pharmacological evaluation (Touzeau et al., 2003).
properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)24-13-4-2-1-3-12(13)15(23)21-8-10-22-9-7-20-14(22)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOIKJFWPOLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)
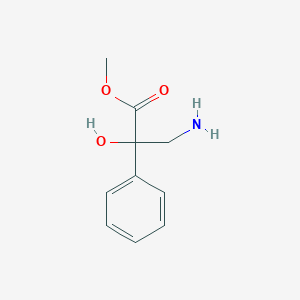
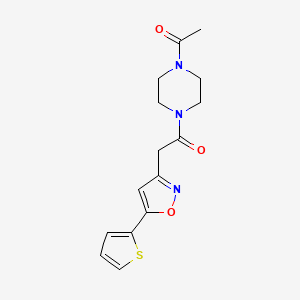
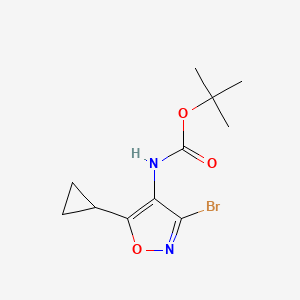
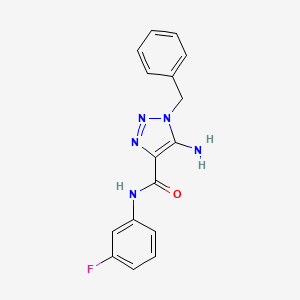
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2635472.png)
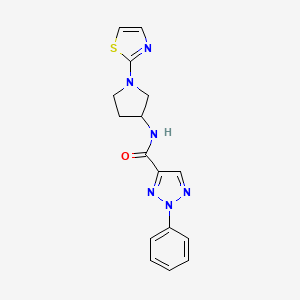
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/no-structure.png)
![4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B2635475.png)
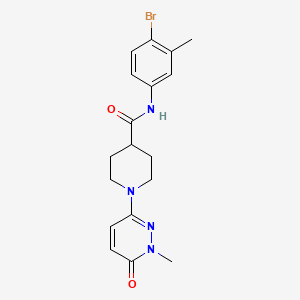
![1-((1R,5S)-8-(3-(3-methylthiophen-2-yl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2635478.png)

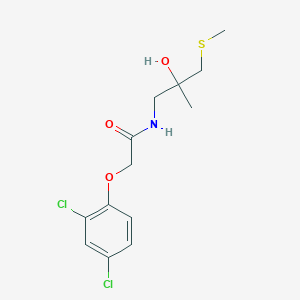
![2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2635482.png)